molecular formula C9H11BrClNO2 B11847835 5-Chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

5-Chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

Cat. No.: B11847835
M. Wt: 280.54 g/mol
InChI Key: KSKLMXAREWLYOU-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 5th position and hydroxyl groups at the 6th and 7th positions on the isoquinoline ring. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically require specific conditions such as controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of tetrahydroisoquinoline, which can have different functional groups attached to the isoquinoline ring. These derivatives can exhibit diverse chemical and biological properties.

Scientific Research Applications

5-Chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide include:

Uniqueness

What sets this compound apart from similar compounds is the presence of both chlorine and hydroxyl groups on the isoquinoline ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H11BrClNO2

Molecular Weight

280.54 g/mol

IUPAC Name

5-chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide

InChI

InChI=1S/C9H10ClNO2.BrH/c10-8-6-1-2-11-4-5(6)3-7(12)9(8)13;/h3,11-13H,1-2,4H2;1H

InChI Key

KSKLMXAREWLYOU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=C(C(=C21)Cl)O)O.Br

Origin of Product

United States

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